Binding Affinity Trade-off: Moderate hA3 Potency with Documented hA1 Cross-reactivity Versus Ultra-potent Alternatives
A3AR antagonist 4 exhibits a binding affinity (Ki) of 30.8 nM at the human A3 receptor, representing approximately 6.6-fold selectivity over the human A1 receptor (Ki = 203 nM) [1]. This positions it as a compound of intermediate A3 potency compared to ultra-potent antagonists such as PSB-10 (Ki = 0.44 nM, ~9300-fold selective over hA1) [2] and MRS1220 (Ki = 0.59 nM) . Conversely, A3AR antagonist 4 is approximately 4–5× more potent than the commonly used reference antagonist MRS1523 at the human A3AR (Ki = 18.9–43.9 nM) under comparable radioligand binding conditions, while displaying a narrower selectivity window over hA1 compared to MRS1523's reported 140-fold selectivity [3]. The compound's moderate A1/A3 selectivity profile makes it suitable for experimental contexts where partial A1 receptor engagement is either acceptable or informative, but it is inappropriate for studies requiring stringent A3-exclusive pharmacology [1].
| Evidence Dimension | Human adenosine receptor binding affinity (Ki, nM) and selectivity ratio |
|---|---|
| Target Compound Data | hA3 Ki = 30.8 nM; hA1 Ki = 203 nM; selectivity ratio (hA1/hA3) = 6.6 |
| Comparator Or Baseline | PSB-10: hA3 Ki = 0.44 nM, hA1 Ki = 4100 nM, selectivity ratio ≈ 9300; MRS1220: hA3 Ki = 0.59 nM; MRS1523: hA3 Ki = 18.9–43.9 nM, hA1 Ki ≈ 2640 nM, selectivity ratio ≈ 140 |
| Quantified Difference | A3AR antagonist 4 is 70× less potent than PSB-10 at hA3; 52× less potent than MRS1220 at hA3; ~1.4–1.7× more potent than MRS1523 at hA3; ~6.6× selective over hA1 versus PSB-10's ~9300× and MRS1523's ~140× |
| Conditions | Radioligand binding assays using recombinant human adenosine receptors expressed in mammalian cell lines; [125I]AB-MECA or [3H]MRE3008F20 as radioligands |
Why This Matters
The intermediate potency and modest selectivity profile define A3AR antagonist 4's utility envelope: it is not a high-stringency A3-exclusive tool but rather a comparator compound for probing the functional consequences of partial A1/A3 co-modulation.
- [1] Colotta V, Catarzi D, Varano F, et al. New 2-arylpyrazolo[3,4-c]quinoline derivatives as potent and selective human A3 adenosine receptor antagonists. J Med Chem. 2007 Aug 23;50(17):4061-74. View Source
- [2] Ozola V, Thorand M, Diekmann M, et al. PSB-10. Ki at human A3 receptor = 0.44 nM; Ki at human A1, A2A, A2B receptors = 4.1, 3.3, and 30 μM respectively. Wikipedia/Medicinal Chemistry of Adenosine A3 Receptor Ligands. View Source
- [3] Gao ZG, Auchampach JA, Jacobson KA. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. Purinergic Signal. 2021;17(4):737–746. MRS1523 Ki = 43.9 nM at hA3AR. View Source
